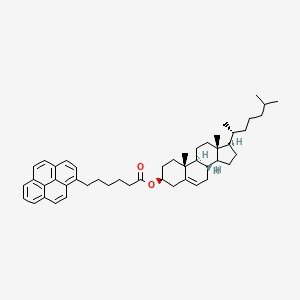

Cholesteryl (pyren-1-yl)hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C49H64O2 |

|---|---|

Poids moléculaire |

685.0 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1 |

Clé InChI |

YRAVQIYIXJZCDI-JOMFGNKPSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Probing Lysosomal Cholesterol Ester Metabolism: A Technical Guide to Cholesteryl (pyren-1-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl (pyren-1-yl)hexanoate is a fluorescently labeled cholesterol ester that serves as a valuable tool in cell biology for investigating the intricate processes of lipoprotein-derived cholesterol ester (CE) metabolism. By mimicking the behavior of native cholesteryl esters, this probe allows for the direct visualization and analysis of their trafficking to and degradation within lysosomes. The pyrene (B120774) fluorophore, attached to the cholesterol molecule via a hexanoate (B1226103) linker, offers distinct spectral properties that enable its detection and quantification within living cells. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental methodologies, and the underlying biological pathways.

The core utility of this compound lies in its ability to be incorporated into lipoprotein particles, such as low-density lipoprotein (LDL), which are then taken up by cells through receptor-mediated endocytosis. Once internalized, these lipoprotein particles are transported to lysosomes, where the fluorescent cholesteryl ester is hydrolyzed by the enzyme lysosomal acid lipase (B570770) (LAL). By monitoring the fluorescence signal, researchers can track the entire process, from lipoprotein uptake to the liberation of free cholesterol within the lysosome. This makes this compound an indispensable probe for studying the cellular mechanisms of cholesterol homeostasis and the pathophysiology of diseases associated with aberrant lipid metabolism, including atherosclerosis and Niemann-Pick type C disease.[1][2][3]

Core Applications in Cell Biology

The primary application of this compound is to monitor the lysosomal hydrolysis of cholesteryl esters delivered to cells via lipoproteins.[1][2] The length of the pyrenyl acyl chain has been shown to be a critical factor for efficient hydrolysis by lysosomal acid lipase (LAL). Studies have demonstrated that a longer chain, such as in Cholesteryl (pyren-1-yl)decanoate (Pyr10CE), is a better substrate for LAL compared to shorter chain variants.[1][2] This characteristic allows researchers to design experiments that can distinguish between the delivery of CEs to the lysosome and their subsequent breakdown.

Key research areas where this compound and similar probes are utilized include:

-

Lipoprotein Metabolism: Tracking the endocytic pathway of lipoproteins and the fate of their cholesteryl ester cargo.

-

Lysosomal Storage Diseases: Investigating defects in lysosomal function, such as deficiencies in LAL activity, which lead to the accumulation of cholesteryl esters.

-

Atherosclerosis Research: Studying the formation of foam cells, a hallmark of atherosclerosis, which involves the excessive uptake and lysosomal accumulation of lipoprotein-derived cholesterol esters by macrophages.

-

Drug Discovery: Screening for compounds that can modulate the activity of LAL or otherwise impact the lysosomal processing of cholesteryl esters.

Quantitative Data

The photophysical properties of this compound are primarily determined by the pyrene fluorophore. The following table summarizes the key spectral characteristics of pyrene, which can be used as a close approximation for the probe.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~340 nm | [4] |

| Emission Maximum (λem) | ~375 nm (Monomer) | [4] |

| Quantum Yield (ΦF) | ~0.65 (in cyclohexane) | |

| Fluorescence Lifetime (τ) | ~410 ns (Monomer) |

Experimental Protocols

The following is a representative protocol for using this compound to study lipoprotein-derived cholesteryl ester degradation in cultured fibroblasts. This protocol is synthesized from methodologies described for similar pyrene-labeled lipids and fluorescent cholesterol analogs.

Preparation of Labeled Lipoproteins (reconstituted LDL)

-

Lipid Mixture Preparation: In a glass vial, prepare a lipid mixture containing this compound and other desired lipids (e.g., native cholesteryl esters, triglycerides, phospholipids) in chloroform. The molar ratio of the fluorescent probe to native cholesteryl ester should be optimized to ensure adequate signal without significantly altering the lipoprotein structure.

-

Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry under vacuum for at least 1 hour to remove any residual solvent.

-

Liposome Formation: Resuspend the lipid film in a buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonication to form multilamellar vesicles.

-

Lipoprotein Reconstitution: Incubate the liposomes with isolated LDL particles. The this compound will incorporate into the core of the LDL particles. The reconstituted LDL (rLDL) can be purified by ultracentrifugation.

Cell Culture and Labeling

-

Cell Seeding: Plate human fibroblasts or other desired cell types onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture the cells in appropriate media until they reach the desired confluency (typically 50-70%).

-

Lipoprotein-Deficient Serum (LPDS) Pre-incubation: To upregulate LDL receptor expression, incubate the cells in a medium containing LPDS for 24-48 hours prior to the experiment.

-

Cell Labeling: Replace the LPDS-containing medium with a fresh medium containing the reconstituted LDL particles labeled with this compound. The concentration of rLDL should be determined empirically but is typically in the range of 10-50 µg/mL.

-

Incubation: Incubate the cells with the labeled rLDL for a specific period (e.g., 1-4 hours) at 37°C to allow for lipoprotein uptake and trafficking to the lysosomes.

Fluorescence Microscopy and Image Analysis

-

Cell Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any unbound rLDL.

-

Live-Cell Imaging: Mount the coverslips onto a microscope slide with a chamber for live-cell imaging in a suitable imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Image Acquisition: Acquire fluorescence images using a microscope equipped for UV excitation.

-

Excitation: Use a light source and filter set appropriate for pyrene excitation (e.g., 340/26 nm).

-

Emission: Collect the emission using a filter set appropriate for pyrene monomer fluorescence (e.g., 386/23 nm).

-

Image Capture: Capture images at different time points to monitor the change in fluorescence intensity and localization.

-

-

Image Analysis:

-

Quantification of Uptake: Measure the intracellular fluorescence intensity to quantify the uptake of the labeled lipoproteins.

-

Localization Analysis: Co-stain with a lysosomal marker (e.g., LysoTracker Red) to confirm the localization of the fluorescent signal to the lysosomes.

-

Hydrolysis Assay: The degradation of this compound by LAL will lead to the release of the pyrene-hexanoic acid. Depending on its properties, this may result in a change in fluorescence intensity or localization, which can be quantified over time. In control experiments with LAL inhibitors (e.g., chloroquine), an accumulation of the fluorescent probe in the lysosomes is expected.[1][2]

-

Visualizations

Lysosomal Hydrolysis of Cholesteryl Esters Signaling Pathway

Caption: Pathway of LDL-mediated delivery and lysosomal hydrolysis of this compound.

Experimental Workflow for Tracking Cholesteryl Ester Degradation

Caption: Experimental workflow for studying cholesteryl ester degradation using this compound.

References

The Fluorescent Probe Cholesteryl (pyren-1-yl)hexanoate: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and applications of Cholesteryl (pyren-1-yl)hexanoate (CPH) as a fluorescent probe. CPH is a valuable tool for investigating the intricate dynamics of cholesterol within cellular membranes and its transport pathways, offering insights crucial for understanding various physiological and pathological processes.

Core Mechanism of Action: Harnessing the Photophysics of Pyrene (B120774)

The functionality of this compound as a fluorescent probe is intrinsically linked to the unique photophysical properties of its pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon that exhibits two distinct fluorescent states: a monomer and an excimer. This dual-emission capability is the cornerstone of CPH's utility in sensing its local environment and concentration.

-

Monomer Emission: When a CPH molecule is in a dilute environment or a membrane where it is well-dispersed, upon excitation, the pyrene moiety emits fluorescence as an isolated molecule, known as monomer emission. This emission is characterized by a structured spectrum with distinct vibronic bands. The relative intensities of these bands are sensitive to the polarity of the surrounding environment.

-

Excimer Emission: In environments where CPH molecules are in close proximity (within 3-4 Å) to each other, such as in cholesterol-rich membrane domains or aggregates, an excited pyrene moiety can form a transient dimer with a ground-state pyrene. This excited-state dimer is termed an "excimer" and emits fluorescence at a longer, unstructured wavelength compared to the monomer.

The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a direct measure of the local concentration and clustering of the CPH probe. This ratiometric sensing capability makes CPH a powerful tool for studying the lateral distribution and organization of cholesterol in membranes.

Quantitative Data Presentation

The following tables summarize the key photophysical and molecular properties of this compound and the pyrene fluorophore.

| Property | Value | Reference(s) |

| Chemical Formula | C49H64O2 | |

| Molecular Weight | 685.03 g/mol | |

| Excitation Wavelength (λex) | ~340 nm | |

| Monomer Emission (λem) | ~375 nm and ~395 nm (vibronic peaks) | |

| Excimer Emission (λem) | ~470 nm | |

| Fluorescence Quantum Yield | Varies with environment (for pyrene derivatives, can be >0.5 in non-polar environments) | |

| Fluorescence Lifetime | Varies with environment (monomer: ~100-400 ns; excimer: ~40-70 ns) |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

| Parameter | Wavelength (nm) | Application |

| Excitation | ~340 | Excitation of the pyrene moiety. |

| Monomer Emission Peak 1 | ~375 | Used to calculate the Ie/Im ratio. Sensitive to environmental polarity. |

| Monomer Emission Peak 3 | ~395 | Often used as a reference for the monomer emission. |

| Excimer Emission | ~470 | Indicates probe clustering and the presence of cholesterol-rich domains. |

Table 2: Key Wavelengths for CPH-based Fluorescence Assays.

Experimental Protocols

Incorporation of CPH into Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing CPH for in vitro studies of membrane properties.

Materials:

-

Phospholipids (e.g., DOPC, DPPC, SM) in chloroform (B151607)

-

Cholesterol in chloroform

-

This compound (CPH) in chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Preparation:

-

In a clean round-bottom flask, combine the desired amounts of phospholipids, cholesterol, and CPH from their chloroform stock solutions. A typical molar ratio for the probe is 1-5 mol% of the total lipid.

-

Thoroughly mix the lipid solution.

-

Remove the chloroform using a rotary evaporator under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

-

This initial hydration results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the Tc of the lipids.

-

Pass the MLV suspension through the extruder 10-20 times. This process yields a translucent suspension of LUVs.

-

-

Characterization:

-

The size distribution of the LUVs can be determined by dynamic light scattering (DLS).

-

The prepared liposomes are now ready for fluorescence measurements.

-

Live-Cell Imaging of Intracellular Cholesterol Trafficking

This protocol outlines a general procedure for labeling live cells with CPH to visualize cholesterol distribution and transport.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound (CPH) stock solution (e.g., in ethanol (B145695) or DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with a UV excitation source and appropriate emission filters.

Procedure:

-

Cell Culture:

-

Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

-

Probe Loading:

-

Prepare a CPH loading solution by diluting the CPH stock solution in serum-free cell culture medium. The final concentration of CPH should be optimized for the specific cell type and experimental conditions (typically in the range of 1-10 µM). To aid in solubilization, CPH can be complexed with cyclodextrin.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Incubate the cells with the CPH loading solution for a specified period (e.g., 30-60 minutes) at 37°C.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells three times with warm PBS to remove any unincorporated probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Image the cells using a fluorescence microscope. Use an excitation wavelength around 340 nm.

-

Acquire images in two separate channels to capture both the monomer (~375-400 nm) and excimer (~470 nm) fluorescence.

-

-

Data Analysis:

-

The ratio of the excimer to monomer fluorescence intensity can be calculated on a pixel-by-pixel basis to generate a ratiometric image that reflects the local concentration of CPH and, by extension, cholesterol.

-

Visualizations

Mechanism of CPH as a Fluorescent Probe

Caption: Mechanism of CPH fluorescence, showing monomer and excimer emission pathways.

Experimental Workflow for Liposome Studies

Caption: Workflow for preparing and analyzing CPH-labeled liposomes.

Cholesterol Trafficking Pathway in a Eukaryotic Cell

Caption: Simplified pathway of LDL-derived cholesterol trafficking in a cell.

A Technical Guide to Cholesteryl (pyren-1-yl)hexanoate for Elucidating Cholesterol Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cholesteryl (pyren-1-yl)hexanoate as a fluorescent probe for studying the intricate pathways of cholesterol trafficking within cellular environments. By mimicking native cholesteryl esters, this pyrene-labeled analog offers a powerful tool to visualize and quantify the dynamics of cholesterol transport, esterification, and storage in live cells. This document provides a comprehensive overview of its properties, experimental applications, and detailed protocols to facilitate its integration into research and drug discovery workflows.

Introduction to this compound

This compound is a fluorescent analog of cholesteryl ester, where the fatty acid component is replaced with a pyrene-containing hexanoic acid. The pyrene (B120774) moiety serves as a fluorophore, enabling the detection and tracking of the molecule within cells using fluorescence microscopy.

A key feature of pyrene-based probes is their ability to form excited-state dimers, known as excimers, at high local concentrations. This phenomenon results in a distinct, red-shifted fluorescence emission compared to the monomeric form. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the probe's local concentration and its environment, making it particularly useful for studying the accumulation of cholesteryl esters in lipid droplets and other cellular compartments.

Key Properties:

| Property | Value |

| Molecular Formula | C49H64O2 |

| Molecular Weight | 685.03 g/mol |

| CAS Number | 96886-70-3 |

| Fluorescence | Pyrene-based |

| Excitation (Monomer) | ~340 nm |

| Emission (Monomer) | ~375-400 nm |

| Emission (Excimer) | ~470-510 nm |

Core Applications in Cholesterol Trafficking Research

This compound is a versatile tool for investigating several key aspects of cholesterol metabolism and transport:

-

Lipoprotein-mediated cholesterol uptake and trafficking: The probe can be incorporated into lipoproteins like low-density lipoprotein (LDL) to study the endocytic pathway and subsequent intracellular sorting of cholesteryl esters.

-

Cholesteryl ester hydrolysis: The trafficking of the probe to lysosomes and the subsequent hydrolysis by acid lipase (B570770) can be monitored, providing insights into lysosomal function and cholesteryl ester metabolism.

-

Lipid droplet dynamics: The accumulation of the probe in lipid droplets can be visualized and quantified by monitoring the increase in the excimer-to-monomer fluorescence ratio. This allows for the study of lipid droplet formation, growth, and mobilization.

-

Drug discovery and screening: The probe can be used in high-content screening assays to identify compounds that modulate cholesterol trafficking pathways, offering potential therapeutic targets for diseases associated with aberrant cholesterol metabolism.

Experimental Protocols

Cell Culture and Labeling

Objective: To label cultured cells with this compound for fluorescence microscopy studies.

Materials:

-

Mammalian cell line of interest (e.g., human fibroblasts, macrophages)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

-

This compound

-

Low-density lipoprotein (LDL)

-

Lipoprotein-deficient serum (LPDS)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscopy imaging medium

Protocol:

-

Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency in complete culture medium.

-

Lipoprotein Depletion (Optional but Recommended): To enhance the uptake of exogenously supplied lipoprotein-bound probe, incubate the cells in a medium containing LPDS for 24-48 hours prior to labeling. This upregulates the expression of LDL receptors.

-

Preparation of Labeled LDL (LDL-CPH):

-

Incorporate this compound into LDL particles by incubation. The exact ratio will need to be optimized, but a starting point is a 1:10 molar ratio of probe to LDL-cholesteryl ester.

-

Incubate the mixture at 37°C for at least 4 hours to allow for incorporation.

-

Remove unincorporated probe by dialysis or size-exclusion chromatography.

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add fresh, serum-free medium containing the desired concentration of LDL-CPH (typically in the range of 10-50 µg/mL).

-

Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 1-4 hours for uptake studies, or longer for trafficking to lipid droplets).

-

-

Wash and Chase:

-

After labeling, remove the labeling medium and wash the cells three times with warm PBS to remove unbound LDL-CPH.

-

Add fresh, complete culture medium (or imaging medium) and incubate for a "chase" period to allow for the trafficking of the probe to its destination organelles. The chase duration will depend on the specific process being studied (e.g., 30 minutes to 2 hours for lysosomal trafficking, 4-24 hours for lipid droplet accumulation).

-

-

Imaging: Proceed with live-cell or fixed-cell fluorescence microscopy.

Fluorescence Microscopy and Image Analysis

Objective: To visualize and quantify the subcellular distribution of this compound.

Instrumentation:

-

Epifluorescence or confocal microscope equipped with a DAPI filter set (or similar UV excitation filter) and a filter set for detecting the pyrene excimer fluorescence.

-

Environmental chamber for live-cell imaging (to maintain 37°C and 5% CO2).

Imaging Parameters:

-

Monomer Channel: Excitation ~340 nm, Emission ~375-420 nm.

-

Excimer Channel: Excitation ~340 nm, Emission ~470-520 nm.

Image Analysis Workflow:

-

Image Acquisition: Capture images in both the monomer and excimer channels.

-

Background Subtraction: Subtract the background fluorescence from both channels.

-

Excimer-to-Monomer (E/M) Ratio Calculation:

-

Generate a ratio image by dividing the excimer channel image by the monomer channel image on a pixel-by-pixel basis.

-

The resulting E/M ratio image will highlight areas of high probe concentration, such as lipid droplets, as regions of high pixel intensity.

-

-

Quantitative Analysis:

-

Segment cellular structures of interest (e.g., lipid droplets, lysosomes) based on morphology or co-localization with specific organelle markers.

-

Measure the mean E/M ratio within these segmented regions to quantify the relative concentration of the probe.

-

Visualization of Cholesterol Trafficking Pathways

The following diagrams illustrate key conceptual workflows and pathways involved in studying cholesterol trafficking using this compound.

Caption: A generalized workflow for studying cholesterol trafficking using this compound.

Caption: A simplified signaling pathway illustrating the intracellular fate of lipoprotein-delivered this compound.

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an experiment investigating the effect of a compound on cholesteryl ester accumulation in lipid droplets.

| Treatment | Mean E/M Ratio in Lipid Droplets (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |

| Control (Vehicle) | 1.52 | 0.18 | - |

| Compound X (10 µM) | 0.89 | 0.12 | < 0.01 |

| Compound Y (10 µM) | 1.48 | 0.21 | > 0.05 (n.s.) |

Data are representative and for illustrative purposes only.

Conclusion

This compound is a valuable fluorescent probe for the real-time visualization and quantification of cholesterol ester trafficking and storage in living cells. Its unique photophysical properties, particularly the concentration-dependent excimer formation, provide a powerful tool for studying the dynamics of lipid droplets and the pathways of cholesterol metabolism. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the successful application of this probe in both basic research and drug discovery settings, ultimately contributing to a deeper understanding of cholesterol-related diseases.

Probing the Cell's Inner World: A Technical Guide to the Intracellular Localization of Cholesteryl (pyren-1-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl (pyren-1-yl)hexanoate (CPH) is a fluorescently tagged cholesteryl ester that holds significant potential as a probe for investigating the intricate pathways of intracellular cholesterol ester trafficking. Understanding the subcellular distribution of cholesteryl esters is paramount for elucidating the mechanisms behind various lipid-related pathologies, including atherosclerosis and Niemann-Pick type C disease, and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for studying the intracellular localization of CPH. Due to a lack of specific studies on CPH, this guide draws upon established protocols and findings from closely related pyrene-labeled cholesterol analogs, particularly 21-methylpyrenyl-cholesterol (Pyr-met-Chol), to infer the probable behavior of CPH.

Introduction to Fluorescent Cholesterol Ester Analogs

The study of intracellular cholesterol dynamics has been greatly advanced by the development of fluorescently labeled cholesterol analogs. These probes allow for the visualization of cholesterol and its esters in living cells using fluorescence microscopy. While intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL) are valuable for mimicking free cholesterol, tagged analogs such as those with pyrene (B120774), BODIPY, or NBD moieties are crucial for tracking cholesteryl esters. The choice of the fluorescent tag is critical, as it can influence the molecule's physicochemical properties and its subsequent intracellular trafficking. Pyrene-based probes are particularly useful due to their sensitivity to the local environment, which can provide information about the lipid packing of membranes.

Experimental Protocols for Studying CPH Intracellular Localization

The following protocols are adapted from studies on pyrene-labeled cholesterol analogs and provide a robust framework for investigating the intracellular fate of CPH.

Cell Culture and Probe Delivery

Successful visualization of CPH localization begins with appropriate cell culture and a reliable method for probe delivery.

Table 1: Recommended Cell Lines for Cholesterol Trafficking Studies

| Cell Line | Description | Relevance |

| PC-3 | Human prostate cancer cell line | Overexpresses lipoprotein receptors, providing a good model for receptor-mediated uptake. |

| Human Fibroblasts | Primary or immortalized skin fibroblasts | Commonly used for studying lipid storage diseases like Niemann-Pick type C. |

| Macrophages (e.g., J774, THP-1) | Phagocytic immune cells | Key players in the development of atherosclerosis and foam cell formation. |

| Hepatocytes (e.g., HepG2) | Liver cells | Central to cholesterol metabolism and lipoprotein homeostasis. |

Protocol for CPH Delivery via Lipoproteins:

-

Preparation of CPH-labeled Lipoproteins:

-

Low-density lipoprotein (LDL) or high-density lipoprotein (HDL) are ideal carriers for delivering cholesteryl esters to cells via receptor-mediated endocytosis.

-

Incubate purified LDL or HDL with a solution of CPH in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) at a controlled temperature (e.g., 37°C) for a specified duration to allow for incorporation of the probe.

-

Remove unincorporated CPH by dialysis or size-exclusion chromatography.

-

-

Cellular Incubation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Incubate the cells with media containing the CPH-labeled lipoproteins at 37°C. Incubation times can range from a few hours to 48 hours to observe both initial uptake and subsequent trafficking.

-

Fluorescence Microscopy and Co-localization Studies

Fluorescence microscopy is the primary technique for visualizing the subcellular localization of CPH. Co-localization with organelle-specific markers is essential for precise identification of the compartments where CPH accumulates.

Protocol for Fluorescence Microscopy:

-

Cell Preparation:

-

After incubation with CPH-labeled lipoproteins, wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Fix the cells with a suitable fixative, such as 4% paraformaldehyde, if co-staining with antibody-based markers. For live-cell imaging, proceed directly to imaging after washing.

-

-

Co-localization Staining:

-

To identify specific organelles, incubate cells with fluorescent markers such as:

-

Lysosomes/Late Endosomes: LysoTracker dyes (for live cells) or antibodies against LAMP1 (for fixed cells).

-

Lipid Droplets: Nile Red or BODIPY 493/503.

-

Endoplasmic Reticulum: ER-Tracker dyes or antibodies against calreticulin.

-

Golgi Apparatus: Fluorescently labeled lectins or antibodies against Golgi-specific proteins.

-

-

-

Image Acquisition:

-

Acquire images using a fluorescence microscope equipped with appropriate filter sets for the pyrene fluorophore and the co-localization markers. A confocal microscope is recommended for obtaining high-resolution optical sections and reducing out-of-focus fluorescence.

-

Expected Intracellular Localization of CPH

Based on studies with the analogous probe Pyr-met-Chol, CPH delivered via lipoproteins is expected to traffic through the endo-lysosomal pathway.

Table 2: Predicted Subcellular Distribution of CPH

| Organelle | Expected Localization | Supporting Evidence (from Analogs) |

| Late Endosomes/Lysosomes | High | Following receptor-mediated endocytosis of LDL or HDL, the lipoprotein is trafficked to late endosomes and lysosomes where the cholesteryl ester is hydrolyzed. Pyr-met-Chol shows strong co-localization with the late endosomal/lysosomal marker LAMP1. |

| Lipid Droplets | Moderate to High | If the free cholesterol released from CPH hydrolysis is not immediately utilized by the cell, it will be re-esterified by ACAT in the endoplasmic reticulum and stored in lipid droplets. |

| Endoplasmic Reticulum | Transient | The ER is the site of cholesterol esterification. CPH may be transiently localized here before being incorporated into lipid droplets. |

| Plasma Membrane | Low | As a cholesteryl ester, CPH is not expected to be a major component of the plasma membrane, which is enriched in free cholesterol. |

Visualizing Experimental and Trafficking Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the anticipated intracellular trafficking pathway of CPH.

Caption: Experimental workflow for studying CPH intracellular localization.

Caption: Predicted intracellular trafficking pathway of CPH via LDL receptor-mediated endocytosis.

Data Presentation and Interpretation

Quantitative analysis of CPH distribution can be achieved through image analysis software to measure the fluorescence intensity of the pyrene signal within different cellular compartments defined by the co-localization markers. The data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions or cell types.

Table 3: Example of Quantitative Data Summary for CPH Localization

| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |

| Late Endosomes/Lysosomes | ||

| Lipid Droplets | ||

| Endoplasmic Reticulum | ||

| Other |

Interpretation:

-

A high fluorescence signal in late endosomes/lysosomes would indicate efficient uptake and trafficking through the endocytic pathway.

-

Accumulation in lipid droplets would suggest that the cholesterol moiety of CPH is being processed and stored by the cell.

-

Changes in this distribution upon treatment with drugs that affect cholesterol trafficking (e.g., U18666A, which blocks cholesterol egress from lysosomes) can provide further insights into the pathways involved.

Conclusion

This compound is a promising tool for visualizing the intracellular trafficking of cholesteryl esters. By employing the detailed experimental protocols and analytical frameworks outlined in this guide, researchers can effectively investigate its subcellular localization. While the specific behavior of CPH needs to be empirically determined, the knowledge gained from analogous pyrene-labeled cholesterol probes provides a strong foundation for designing and interpreting these experiments. Such studies will contribute to a deeper understanding of cholesterol metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

Cholesteryl (pyren-1-yl)hexanoate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties of Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol ester. The guide is intended to support researchers and professionals in the fields of biochemistry, cell biology, and drug development who are utilizing this molecule in their experimental workflows.

Core Compound Information

This compound is a vital tool in lipid research, primarily due to the fluorescent pyrene (B120774) moiety attached to the cholesterol backbone. This fluorescence allows for sensitive detection and tracking of the molecule within various biological systems.

| Property | Value |

| CAS Number | 96886-70-3[1] |

| Molecular Formula | C49H64O2[1] |

| Molecular Weight | 685.03 g/mol [1] |

| Alternate Names | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate[1] |

Experimental Protocols

A generalized workflow for a cellular uptake assay using a fluorescent cholesterol analog is outlined below.

Signaling Pathways

Cholesteryl esters are key players in lipid metabolism and transport. While this compound is a synthetic probe, it is expected to mimic the behavior of endogenous cholesteryl esters. These esters are central to the reverse cholesterol transport pathway, a critical process for maintaining cholesterol homeostasis and preventing atherosclerosis.

The diagram below illustrates a simplified model of the reverse cholesterol transport pathway, indicating where a fluorescent analog like this compound could be utilized to trace the movement of cholesterol.

References

Technical Guide: Safety and Handling of Cholesteryl (pyren-1-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog used in life sciences research. Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this document synthesizes available data with standard laboratory safety practices for handling fluorescent probes and compounds with partially unknown toxicological profiles.

Compound Identification and Properties

This compound is a fluorescent derivative of cholesterol where the pyrene (B120774) moiety acts as a fluorophore. This allows for the visualization and tracking of cholesterol dynamics within cellular and model membranes.

| Property | Value |

| CAS Number | 96886-70-3 |

| Molecular Formula | C₄₉H₆₄O₂ |

| Molecular Weight | 685.03 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and DMSO. Low water solubility. |

| Synonyms | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate |

Hazard Identification and Safety Data

The pyrene component of the molecule is a polycyclic aromatic hydrocarbon (PAH). Some PAHs are known to be carcinogenic. While the toxicity of the entire molecule may differ, it is prudent to consider the potential hazards associated with the pyrene moiety.

| Hazard Category | Classification | Precautionary Statement |

| Acute Toxicity | Not fully tested. Handle with care. | Avoid ingestion, inhalation, and skin contact. |

| Skin Corrosion/Irritation | Not classified. | Wear protective gloves and clothing. |

| Eye Damage/Irritation | Not classified. | Wear eye protection. |

| Carcinogenicity | Not fully tested. The pyrene moiety is a concern. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Aquatic Toxicity | Not fully tested. Pyrene is very toxic to aquatic life. | Avoid release to the environment. |

Personal Protective Equipment (PPE) and Engineering Controls

Given the unknown toxicological profile, a conservative approach to PPE and engineering controls is recommended.

| Control Measure | Specification |

| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions. |

| Eye/Face Protection | Safety glasses or goggles meeting EN166 (EU) or NIOSH (US) standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. |

| Respiratory Protection | Not typically required for small quantities if handled in a fume hood. If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Experimental Protocols and Handling Procedures

The following sections outline general procedures for handling this compound in a research setting, from receiving the compound to its experimental use and disposal.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Preparation of Stock Solutions

Stock solutions are typically prepared in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or chloroform.

Methodology:

-

All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of any dust.

-

Use appropriate PPE, including gloves, a lab coat, and eye protection.

-

Weigh the desired amount of this compound.

-

Add the appropriate volume of solvent to achieve the desired stock concentration.

-

Ensure the compound is fully dissolved, using vortexing or sonication if necessary.

-

Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Use in Cell Culture Experiments

This compound is often used for live-cell imaging to study cholesterol trafficking.

Methodology:

-

Thaw an aliquot of the stock solution.

-

Dilute the stock solution to the final working concentration in cell culture medium. The final concentration will depend on the cell type and experimental design.

-

The compound can be delivered to cells in various ways, such as complexed with cyclodextrin (B1172386) or incorporated into lipoproteins.

-

Incubate the cells with the probe-containing medium for the desired time.

-

Wash the cells with fresh medium or a buffer solution to remove any unbound probe.

-

The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for pyrene (excitation ~340 nm, emission can be monitored for both monomer and excimer fluorescence).

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Disposal

Spills:

-

For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways, as pyrene is toxic to aquatic life.

-

Contaminated labware should be decontaminated or disposed of as chemical waste.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures for their specific experimental conditions. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

A Technical Guide to Pyrene-Based Cholesterol Analogs: Discovery, Properties, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for a Fluorescent Cholesterol Mimic

The study of cholesterol's intricate role in cellular processes, from membrane organization to signal transduction, has long necessitated the development of molecular probes that can faithfully report on its distribution and dynamics. Early fluorescent cholesterol analogs, while pioneering, often suffered from limitations such as significant structural deviations from native cholesterol or photophysical properties that were heavily influenced by the local environment in ways that were difficult to interpret.

The advent of pyrene-based cholesterol analogs marked a significant step forward. Pyrene (B120774) is a polycyclic aromatic hydrocarbon with unique photophysical properties, including a high fluorescence quantum yield, a long fluorescence lifetime, and the ability to form excimers—excited-state dimers that emit at a longer wavelength than the monomer. This excimer formation is highly dependent on the local concentration and mobility of the pyrene-labeled molecules, providing a powerful tool for studying cholesterol clustering and the formation of ordered membrane domains, such as lipid rafts.

This technical guide provides an in-depth overview of the discovery, history, and core applications of pyrene-based cholesterol analogs. It includes a compilation of their quantitative properties, detailed experimental protocols for their synthesis and use, and a visualization of their intracellular trafficking pathways.

Quantitative Data: Photophysical Properties of Pyrene-Based Cholesterol Analogs

The utility of a fluorescent probe is defined by its photophysical characteristics. The following table summarizes key quantitative data for pyrene and one of the well-characterized pyrene-based cholesterol analogs, 21-methylpyrenyl-cholesterol (Pyr-met-Chol).

| Parameter | Pyrene (in cyclohexane) | 21-methylpyrenyl-cholesterol (Pyr-met-Chol) in Membranes | Reference |

| Excitation Maxima (λ_ex) | ~335 nm | ~345 nm | |

| Monomer Emission Maxima (λ_em) | ~375, 395 nm | ~373, 379, 398 nm | |

| Excimer Emission Maximum (λ_em) | ~470 nm | ~474 nm | |

| Fluorescence Quantum Yield (Φ_F) | 0.32 | Not explicitly reported, but pyrene compounds can have Φ_F up to 0.81 | |

| Fluorescence Lifetime (τ_F) | ~100 ns | Biexponential, indicating multiple local environments | |

| Key Wavelengths for Domain Sensing | N/A | 373 nm (Lo), 379 nm (Ld), 474 nm (clustering) |

Experimental Protocols

Synthesis of a Pyrene-Based Cholesterol Analog

Objective: To covalently link a pyrene moiety to the cholesterol backbone.

Materials:

-

Cholesterol

-

A pyrene derivative with a reactive group (e.g., pyrenebutyric acid, pyrenesulfonyl chloride)

-

Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC))

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Generalized Procedure:

-

Activation of the Pyrene Derivative: If starting with a carboxylic acid derivative of pyrene (e.g., pyrenebutyric acid), it is first activated to facilitate esterification. This is typically done by reacting the pyrene derivative with a coupling agent like DCC in an anhydrous solvent.

-

Coupling to Cholesterol: The activated pyrene derivative is then reacted with cholesterol. The 3-β-hydroxyl group of cholesterol acts as a nucleophile, attacking the activated carboxyl group of the pyrene derivative to form an ester linkage. A base is often added to scavenge the acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), comparing the reaction mixture to the starting materials.

-

Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove excess reagents and byproducts. This typically involves washing with aqueous solutions and drying the organic phase. The final product is then purified by silica gel column chromatography.

-

Characterization: The purified pyrene-cholesterol analog is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Preparation of Giant Unilamellar Vesicles (GUVs) with Pyrene-Cholesterol Analogs

The study of membrane domains often employs model membrane systems like GUVs. The following protocol is for the preparation of GUVs with high cholesterol content, incorporating a pyrene-cholesterol analog, using the electroformation method from a damp lipid film. This method is advantageous as it avoids the demixing of cholesterol that can occur when forming GUVs from a dry lipid film.

Objective: To prepare GUVs containing a pyrene-cholesterol analog for fluorescence microscopy studies of membrane domains.

Materials:

-

Host lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC))

-

Cholesterol

-

Pyrene-cholesterol analog

-

Sucrose (B13894) solution (e.g., 300 mM)

-

Glucose solution (iso-osmolar to the sucrose solution)

-

Indium tin oxide (ITO)-coated glass slides

-

Teflon spacer

-

AC function generator and power supply

-

Spin-coater

-

Plasma cleaner

Procedure:

-

Lipid Stock Preparation: Prepare a stock solution of the desired lipid mixture (e.g., DOPC, cholesterol, and pyrene-cholesterol analog at a specific molar ratio) in chloroform.

-

Formation of Small Unilamellar Vesicles (SUVs):

-

Transfer a small volume of the lipid stock solution to a glass vial.

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with a sucrose solution to form multilamellar vesicles (MLVs).

-

Generate SUVs by sonication or extrusion of the MLV suspension.

-

-

Preparation of the Damp Lipid Film:

-

Clean the ITO-coated glass slides with a plasma cleaner to create a hydrophilic surface.

-

Deposit a small volume of the SUV suspension onto an ITO slide.

-

Spin-coat the slide to spread the SUVs and evaporate most of the water, leaving a damp lipid film.

-

-

GUV Electroformation:

-

Assemble the electroformation chamber by placing a Teflon spacer on the damp lipid film-coated ITO slide and covering it with a second ITO slide, creating a small chamber.

-

Fill the chamber with the sucrose solution.

-

Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.

-

-

Harvesting and Imaging:

-

Gently harvest the GUVs from the chamber.

-

Transfer the GUV suspension to a viewing chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.

-

Image the GUVs using a fluorescence microscope with appropriate filter sets for pyrene monomer and excimer fluorescence.

-

Signaling Pathways and Experimental Workflows

Pyrene-based cholesterol analogs have been instrumental in elucidating the intracellular trafficking pathways of cholesterol, particularly its uptake via lipoproteins. The following diagram illustrates the lipoprotein-mediated delivery of 21-methylpyrenyl-cholesterol (Pyr-met-Chol) and its subsequent trafficking to late endosomal and lysosomal compartments.

Caption: Lipoprotein-mediated uptake and trafficking of Pyr-met-Chol.

This pathway highlights the specific, receptor-mediated uptake of Pyr-met-Chol when associated with lipoproteins, in contrast to the more passive uptake mechanisms of some other fluorescent cholesterol analogs. The accumulation of Pyr-met-Chol in late endosomes and multivesicular bodies (MVBs), which are known to be rich in cholesterol, and the observation of excimer fluorescence in these compartments, underscores the utility of this probe in studying cholesterol trafficking to and organization within intracellular membranes. The colocalization with proteins like Lamp1 and CD63 further confirms the destination of the cholesterol analog within this pathway.

Conclusion

Pyrene-based cholesterol analogs represent a versatile and powerful class of fluorescent probes for studying cholesterol in biological and model systems. Their unique photophysical properties, particularly the sensitivity of excimer formation to the local environment, provide insights into cholesterol clustering and the formation of ordered membrane domains that are not readily achievable with other probes. The ability of some pyrene-cholesterol analogs to be specifically delivered to cells via lipoprotein-mediated pathways further enhances their utility in dissecting the complex mechanisms of cholesterol trafficking. As microscopy techniques continue to advance, the application of these probes is likely to yield even deeper insights into the multifaceted roles of cholesterol in health and disease.

Cholesteryl (pyren-1-yl)hexanoate solubility in DMSO and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from related fluorescent cholesterol analogs and the parent molecules, cholesterol and pyrene (B120774), to provide estimations and general protocols.

Core Topic: Solubility of this compound

This compound is a fluorescent derivative of cholesterol, where the pyrene fluorophore is attached to the cholesterol molecule via a hexanoate (B1226103) linker. This modification allows for the visualization and tracking of cholesterol in various biological systems, particularly in studies related to membrane dynamics, lipid rafts, and cholesterol trafficking. The solubility of this compound is a critical parameter for its effective use in experimental settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C49H64O2 | |

| Molecular Weight | 685.03 g/mol | |

| CAS Number | 96886-70-3 |

Data on Solubility

Table 1: Estimated Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | Likely Soluble | Based on the solubility of other fluorescent cholesterol analogs. |

| DMF | Likely Soluble | Based on the solubility of other fluorescent cholesterol analogs. | |

| Chloroform | Likely Soluble | Cholesterol and pyrene are soluble in chloroform. | |

| Acetonitrile | Likely Soluble | A common solvent for similar compounds. | |

| Ethanol | Sparingly Soluble to Soluble | Cholesterol has limited solubility in ethanol. | |

| Methanol | Sparingly Soluble | Cholesterol has low solubility in methanol. | |

| Water | Insoluble | Expected due to the highly lipophilic nature of the molecule. | |

| 3-dodecanoyl-NBD Cholesterol | DMSO | ~ 0.25 mg/mL | A comparable fluorescent cholesterol analog.[1] |

| DMF | ~ 1 mg/mL | A comparable fluorescent cholesterol analog.[1] | |

| Cholesterol | Various Organic Solvents | Soluble in many organic solvents like chloroform, ether, and benzene. Sparingly soluble in ethanol.[2] | The parent sterol molecule. |

| Pyrene | Various Organic Solvents | Partially soluble in organic solvents. | The parent fluorophore.[3] |

Experimental Protocols

The following is a generalized protocol for determining the solubility of this compound. This protocol is based on standard laboratory practices for solubility testing of fluorescent lipid analogs.

Protocol: Determination of Solubility

Objective: To determine the approximate solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Chloroform, Ethanol)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

-

Dissolve the compound in a good solvent (e.g., chloroform) to create a concentrated stock solution.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution with the same solvent to create a standard curve for concentration versus absorbance or fluorescence intensity.

-

-

Solubility Test:

-

Add a known excess amount of this compound (e.g., 5 mg) to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of the test solvent.

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to allow it to reach equilibrium. Periodically agitate the sample during incubation.

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solute.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for the pyrene fluorophore.

-

Determine the concentration of the dissolved this compound in the supernatant by comparing its reading to the standard curve.

-

The calculated concentration represents the solubility of the compound in the test solvent at the specified temperature.

-

Visualization of Experimental Workflow and Application

The primary application of this compound is as a fluorescent probe to study the dynamics of cholesterol in cellular and model membranes. The following diagrams illustrate a typical experimental workflow for its use.

Caption: Workflow for studying cholesterol dynamics using a fluorescent analog.

Caption: Logical relationship of the fluorescent probe in membrane studies.

References

Methodological & Application

Application Notes: Utilizing Cholesteryl (pyren-1-yl)hexanoate in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that serves as a powerful tool for investigating the distribution, transport, and dynamics of cholesterol in biological membranes. By mimicking the structure of native cholesterol, it integrates into cellular membranes, including the plasma membrane and organellar membranes. The attached pyrene (B120774) fluorophore allows for direct visualization using fluorescence microscopy.

A key feature of pyrene-based probes like this compound is their ability to form "excimers" (excited-state dimers). When two pyrene moieties are in close proximity (within ~10 Å), they can form a transient excited-state complex that exhibits a distinct, red-shifted fluorescence emission compared to the monomeric form. This unique spectral property allows researchers to probe the local concentration and environment of the cholesterol analog within membranes. An increase in the excimer-to-monomer fluorescence intensity ratio (Ie/Im) indicates membrane regions with high probe concentration, often correlated with the formation of cholesterol-rich domains such as lipid rafts.

These characteristics make this compound an invaluable probe for a variety of applications, including the study of lipid raft dynamics, cholesterol trafficking pathways, and the mechanisms of cholesterol-related diseases. It is also utilized in drug development to assess the impact of therapeutic compounds on cholesterol homeostasis and membrane organization.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. These values are critical for designing and executing fluorescence microscopy experiments.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₆₄O₂ | [1] |

| Molecular Weight | 685.03 g/mol | [1] |

| Excitation Wavelength | ~335-345 nm | [2] |

| Monomer Emission Peaks | ~373 nm and ~379 nm | [3] |

| Excimer Emission Peak | ~474 nm | [3] |

| Typical Working Concentration | 5 µM (for direct cell labeling) | [4] |

| Lipoprotein Labeling | 5% mol/mol of non-esterified cholesterol in LDL/HDL | [4] |

Key Applications

-

Visualization and Analysis of Lipid Rafts: The formation of excimers in cholesterol-rich domains makes this probe ideal for identifying and studying the dynamics of lipid rafts. Changes in the excimer-to-monomer ratio can indicate alterations in raft integrity due to cellular signaling or drug treatment.

-

Cholesterol Trafficking Studies: The probe can be used to follow the internalization and subsequent trafficking of cholesterol through endocytic pathways. When delivered via lipoproteins like LDL or HDL, it allows for the investigation of receptor-mediated cholesterol uptake and its transport to various organelles such as late endosomes and lysosomes.[4][5]

-

Drug Screening and Development: In the context of diseases characterized by disrupted cholesterol metabolism (e.g., Niemann-Pick type C disease), this probe can be used in high-throughput screening assays to identify compounds that restore normal cholesterol transport.

-

Membrane Fluidity and Organization: The ratio of monomer to excimer fluorescence provides insights into the local environment and packing of lipids within the membrane.

Visualization of Key Mechanisms and Workflows

Principle of Pyrene Excimer Formation

The utility of this compound as a probe for cholesterol-rich domains is based on the distance-dependent fluorescence of the pyrene moiety. This diagram illustrates the principle of monomer and excimer emission.

References

- 1. scbt.com [scbt.com]

- 2. A Novel Pyrene Based Fluorescence Approach to Study Conformation of Apolipoprotein E3 in Macrophage-generated Nascent High Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]

- 5. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis with Cholesteryl (pyren-1-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesteryl ester, where the pyrene (B120774) moiety serves as a fluorophore. This probe is a valuable tool for investigating the cellular uptake, trafficking, and metabolism of cholesteryl esters, which are central to various physiological and pathological processes, including atherosclerosis and lipid storage diseases. The pyrene fluorophore exhibits distinct fluorescence characteristics, including the formation of excimers at high concentrations, which can provide insights into the local environment and concentration of the probe within cellular compartments. This document provides detailed protocols for the use of this compound in flow cytometry to quantitatively assess cholesteryl ester accumulation in cell populations.

Principle of the Assay

This assay relies on the cellular uptake of this compound, which mimics the internalization of native cholesteryl esters, often through lipoprotein-mediated pathways. Once internalized, the fluorescent probe accumulates within the cell, primarily in lipid droplets and endo-lysosomal compartments. The intensity of the pyrene fluorescence, measured by flow cytometry, is proportional to the amount of cholesteryl ester taken up by the cells. This allows for the quantitative analysis of cholesteryl ester accumulation and the screening of compounds that may modulate this process.

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~340 nm | Can be efficiently excited by a UV or violet laser. |

| Monomer Emission Maximum | ~375 nm and ~395 nm | Indicates the presence of isolated probe molecules. |

| Excimer Emission Maximum | ~470 nm | Indicates high local concentrations of the probe, suggesting aggregation or accumulation in lipid-rich environments. |

Table 2: Recommended Flow Cytometer Settings

| Parameter | Setting |

| Excitation Laser | UV (e.g., 355 nm) or Violet (e.g., 405 nm) |

| Emission Filter (Monomer) | Bandpass filter around 380 nm (e.g., 380/20 nm) |

| Emission Filter (Excimer) | Bandpass filter around 470 nm (e.g., 470/30 nm) |

| Forward Scatter (FSC) | To resolve cell populations |

| Side Scatter (SSC) | To resolve cell populations |

Experimental Protocols

Protocol 1: General Cellular Uptake of this compound

This protocol is designed for the general assessment of cholesteryl ester uptake in cultured cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-

Cultured cells of interest

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Store protected from light at -20°C.

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

-

Cell Treatment:

-

Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Include appropriate controls, such as unstained cells (autofluorescence control) and cells treated with a vehicle (DMSO) control.

-

-

Incubation: Incubate the cells for a desired period (e.g., 4 to 48 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the cell type and the specific research question.

-

Cell Harvesting (for adherent cells):

-

Wash the cells twice with PBS.

-

Add Trypsin-EDTA and incubate until the cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

-

Cell Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

-

Repeat the wash step twice to remove any unbound probe.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.

-

Acquire data on a flow cytometer using the settings outlined in Table 2.

-

Analyze the data using appropriate software to quantify the mean fluorescence intensity of the cell population.

-

Protocol 2: Lipoprotein-Mediated Uptake of this compound

This protocol is designed to study the uptake of cholesteryl esters delivered via lipoproteins, such as low-density lipoprotein (LDL).

Materials:

-

This compound

-

Low-density lipoprotein (LDL)

-

Labeling buffer (e.g., PBS)

-

Dialysis tubing or spin columns

-

Serum-free cell culture medium

-

Other materials as listed in Protocol 1

Procedure:

-

Labeling of LDL:

-

Incorporate this compound into LDL particles. This can be achieved by incubating a solution of the fluorescent probe with a solution of LDL at 37°C for several hours. The ratio of probe to lipoprotein should be optimized.

-

Remove unincorporated probe by dialysis against PBS or by using a spin column.

-

-

Cell Seeding and Serum Starvation:

-

Seed cells as described in Protocol 1.

-

Prior to the experiment, incubate the cells in serum-free medium for 12-24 hours to upregulate the expression of LDL receptors.

-

-

Cell Treatment:

-

Add the labeled LDL containing this compound to the cells in serum-free medium.

-

Include controls such as cells treated with unlabeled LDL and unstained cells.

-

-

Incubation, Harvesting, Washing, and Analysis: Follow steps 4-7 from Protocol 1.

Mandatory Visualization

Caption: Workflow for this compound Uptake Assay.

Caption: Lipoprotein-mediated uptake of this compound.

Application Notes and Protocols: Time-Resolved Fluorescence Spectroscopy of Cholesteryl (pyren-1-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol where the pyrene (B120774) moiety serves as a powerful spectroscopic probe. The unique photophysical properties of pyrene, including its long fluorescence lifetime and sensitivity of its emission spectrum to the local environment, make this molecule an invaluable tool for investigating lipid-protein interactions, membrane dynamics, and the structure of lipoproteins. Time-resolved fluorescence spectroscopy of this compound allows for the detailed characterization of its microenvironment, including polarity, fluidity, and the proximity of other molecules.

Pyrene exhibits a characteristic structured monomer emission spectrum and a broad, structureless excimer (excited-state dimer) emission at longer wavelengths when two pyrene molecules are in close proximity (~10 Å).[1] The ratio of excimer to monomer fluorescence intensity provides a sensitive measure of the local concentration and mobility of the probe. Furthermore, the analysis of fluorescence decay kinetics and time-resolved anisotropy can provide quantitative insights into the rotational dynamics and organizational state of the membrane or lipoprotein particle.

Applications

-

Membrane Fluidity and Microdomain Studies: The rotational dynamics of the pyrene probe, determined by time-resolved anisotropy, can report on the local viscosity and fluidity of lipid bilayers. Changes in these parameters can indicate the formation of lipid rafts or other microdomains.

-

Lipid-Protein Interactions: The fluorescence lifetime and spectral properties of the pyrene moiety can be altered upon interaction with proteins, providing insights into the binding events and the nature of the binding site.

-

Lipoprotein Structure and Dynamics: As a cholesterol analog, this probe can be incorporated into lipoproteins to study their internal structure, lipid organization, and dynamics. It has been used to monitor processes like lipid peroxidation in low and high-density lipoproteins.

-

Drug Delivery Vehicle Characterization: The probe can be incorporated into liposomes and other lipid-based drug delivery systems to characterize their internal environment and stability.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent probe using the thin-film hydration and extrusion method.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid

-

Cholesterol

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of lipids (e.g., DPPC and cholesterol) and this compound in chloroform. The probe concentration is typically kept low (e.g., 1 mol%) to minimize self-quenching and favor monomer emission for certain applications.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain LUVs with a defined size, subject the MLV suspension to extrusion.

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form LUVs.

-

Protocol 2: Time-Resolved Fluorescence Spectroscopy Measurements

This protocol outlines the general procedure for acquiring time-resolved fluorescence decay and anisotropy data.

Instrumentation:

-

Time-correlated single photon counting (TCSPC) system

-

Pulsed light source (e.g., picosecond diode laser or pulsed LED) with an appropriate excitation wavelength for pyrene (e.g., 335-345 nm)

-

Emission monochromator

-

Polarizers for both excitation and emission pathways

-

Photomultiplier tube (PMT) detector or other single-photon sensitive detector

Procedure:

-

Sample Preparation:

-

Dilute the liposome (B1194612) suspension containing this compound in PBS to a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Fluorescence Lifetime Measurement:

-

Set the excitation wavelength (e.g., 340 nm) and collect the emission at the peak of the pyrene monomer fluorescence (typically around 375-385 nm) and, if applicable, the excimer fluorescence (around 470-480 nm).

-

Acquire the fluorescence decay curve until a sufficient number of counts are collected in the peak channel (e.g., 10,000 counts) for good statistical accuracy.

-

Measure the instrument response function (IRF) at the same settings using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Time-Resolved Anisotropy Measurement:

-

Place polarizers in the excitation and emission light paths.

-

Acquire the vertically (I_VV(t)) and horizontally (I_VH(t)) polarized emission decays following excitation with vertically polarized light.

-

Measure the G-factor (correction factor for the detection system's sensitivity to different polarizations) by acquiring the vertically (I_HV(t)) and horizontally (I_HH(t)) polarized emission with horizontally polarized excitation.

-

Data Analysis:

-

Fluorescence Lifetime: The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution with the IRF: I(t) = Σ α_i * exp(-t/τ_i) where τ_i are the decay times and α_i are the corresponding amplitudes. A bi-exponential decay is often observed for pyrene derivatives in heterogeneous environments, reflecting different local populations of the probe.

-

Time-Resolved Anisotropy: The time-resolved anisotropy, r(t), is calculated as: r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t)) The anisotropy decay is often fitted to a model that includes terms for the overall rotation of the liposome and the internal rotation of the probe.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from time-resolved fluorescence spectroscopy of this compound.

Table 1: Fluorescence Lifetime Data

| Sample Condition | Excitation λ (nm) | Emission λ (nm) | τ₁ (ns) | α₁ (%) | τ₂ (ns) | α₂ (%) | χ² |

| In Liposomes (e.g., DPPC) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |

| In Liposomes (e.g., DPPC/Cholesterol) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |

| In Liposomes (e.g., DPPC) | 340 | 475 (Excimer) | Value | Value | Value | Value | Value |

Note: τ₁ and τ₂ represent the fluorescence lifetimes of the different decay components, and α₁ and α₂ are their respective fractional intensities. χ² is the chi-squared value indicating the goodness of the fit.

Table 2: Time-Resolved Anisotropy Data

| Sample Condition | Excitation λ (nm) | Emission λ (nm) | r₀ | τᵣ₁ (ns) | β₁ | τᵣ₂ (ns) | β₂ |

| In Liposomes (e.g., DPPC) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |

| In Liposomes (e.g., DPPC/Cholesterol) | 340 | 378 (Monomer) | Value | Value | Value | Value | Value |

Note: r₀ is the initial anisotropy, τᵣ represents the rotational correlation time(s), and β are the corresponding amplitudes.

Visualizations

The following diagrams illustrate the experimental workflow and the photophysical processes of the pyrene probe.

Caption: Experimental workflow for time-resolved fluorescence spectroscopy of this compound.

Caption: Jablonski diagram illustrating pyrene monomer and excimer fluorescence.

References